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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

Cat. No.: B1266254

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the
structural nuances of two 3-Amino-2-cyclohexen-1-one derivatives, supported by
experimental data.

This guide provides a comparative overview of the X-ray crystallographic data for two
derivatives of 3-Amino-2-cyclohexen-1-one: 3-amino-5,5-dimethyl-2-[(E)-2-
nitroethenyl]cyclohex-2-en-1-one and 3-Anilino-5,5-dimethylcyclohex-2-enone. The structural
information presented is crucial for understanding the conformational properties and potential
intermolecular interactions of this class of compounds, which has shown promise in the
development of novel therapeutics, including CXCR2 antagonists.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives,
allowing for a direct comparison of their solid-state structures.
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3-amino-5,5-dimethyl-2-
[(E)-2-

3-Anilino-5,5-

Parameter . dimethylcyclohex-2-
nitroethenyl]cyclohex-2-
en-1-one[1][2] enonef]
Formula C10H14N203 C14H17NO
Molecular Weight 210.23 g/mol 215.29 g/mol
Crystal System Monoclinic Monoclinic
Space Group P2i/c P21/n
a (&) 11.192(2) 10.1766(19)
b (A) 12.049(2) 13.159(2)
c () 16.143(3) 9.2877(17)
a (%) 90 90
B (°) 108.08(3) 104.062(7)
y () 90 90
Volume (A3) 2069.1(7) 1206.5(4)
4 8 4
Temperature (K) 293(2) 150

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of these compounds are

detailed below, providing a reproducible framework for further studies.

Synthesis and Crystallization

3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one: A mixture of 3-amino-5,5-

dimethylcyclohex-2-enone (1 mmol) and the potassium salt of alpha-nitro acetaldehyde (1.5

mmol) was stirred in a solution of methanol (2 mL) and acetic acid (2 mL) for five days at room

temperature.[1] The solvents were subsequently removed under reduced pressure. The

resulting residue was purified using flash chromatography on silica gel with a mobile phase of
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chloroform, hexane, acetone, and methanol (9:7:1:1). Bright-yellow crystals suitable for X-ray
diffraction were obtained by crystallization from methanol.[1]

3-Anilino-5,5-dimethylcyclohex-2-enone: This compound was synthesized by reacting aniline
and 5,5-dimethyl-1,3-cyclohexanedione.[3] In a typical procedure, 1 mmol of each reactant was
dissolved in ethanol and refluxed for 24 hours in a round-bottomed flask equipped with a
condenser and magnetic stirrer.[3]

X-ray Data Collection and Structure Refinement

For 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, X-ray diffraction data were
collected on an Oxford Diffraction Xcalibur Eos CCD diffractometer using Mo Ka radiation (A =
0.71073 A). The structure was solved by direct methods and refined by full-matrix least-
squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were
placed in calculated positions and refined using a riding model.

For 3-Anilino-5,5-dimethylcyclohex-2-enone, data collection was performed on a Bruker APEXII
diffractometer with Mo Ka radiation.[3] The structure was also solved by direct methods and
refined on F2.

Molecular and Crystal Structure Insights

In the crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, the
asymmetric unit contains two independent molecules with similar conformations.[1][2] The
cyclohexene rings in both molecules adopt an envelope conformation.[1] The crystal packing is
stabilized by N—H---O hydrogen bonds, forming supramolecular layers.[1]

Similarly, the hexaneone ring of 3-Anilino-5,5-dimethylcyclohex-2-enone adopts a half-chair
conformation.[3] The crystal packing is characterized by alternating layers that are consolidated
by N—H---O hydrogen bonds and C—H:---1t interactions.[3]

Signaling Pathway

Certain 3-Amino-2-cyclohexen-1-one derivatives have been identified as antagonists of the
CXCRZ2 receptor, a G-protein-coupled receptor involved in inflammatory responses. The
diagram below illustrates the general experimental workflow for X-ray crystallography.
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Experimental Workflow for X-ray Crystallography
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Caption: A flowchart illustrating the key stages of X-ray crystallography.
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The CXCR2 signaling cascade is a critical pathway in inflammation and a target for these
derivatives.
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Caption: The CXCR2 receptor signaling cascade upon ligand binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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